Boc-D-His-OH Boc-D-His-OH Nα-Boc-D-Histidine is an amino acid building block. It has been used in the synthesis of antimicrobial peptides, thyrotropin-releasing hormone enantiomers, and proteolysis-resistant peptide renin inhibitors.

Brand Name: Vulcanchem
CAS No.:
VCID: VC21541995
InChI: InChI=1S/C11H17N3O4/c1-11(2,3)18-10(17)14-8(9(15)16)4-7-5-12-6-13-7/h5-6,8H,4H2,1-3H3,(H,12,13)(H,14,17)(H,15,16)/t8-/m1/s1
SMILES: CC(C)(C)OC(=O)NC(CC1=CN=CN1)C(=O)O
Molecular Formula: C11H17N3O4
Molecular Weight: 255.27 g/mol

Boc-D-His-OH

CAS No.:

VCID: VC21541995

Molecular Formula: C11H17N3O4

Molecular Weight: 255.27 g/mol

* For research use only. Not for human or veterinary use.

Boc-D-His-OH -

Description

Boc-D-His-OH, or tert-butyloxycarbonyl-D-histidine, is a derivative of the amino acid histidine. It is commonly used in peptide synthesis due to its protective group, which helps stabilize the histidine residue during the synthesis process. This compound is crucial in biochemistry research, particularly in the development of peptides that require histidine residues.

Applications in Peptide Synthesis

Boc-D-His-OH is primarily used as a building block in peptide synthesis. The tert-butoxycarbonyl (Boc) group protects the amino group of histidine, preventing unwanted reactions during the synthesis process. This protection is crucial for maintaining the integrity of the peptide structure and ensuring that the histidine residue is incorporated correctly.

Research Findings

Research on Boc-D-His-OH and similar compounds highlights their importance in peptide synthesis. For instance, studies on histidine derivatives like Fmoc-His(Boc)-OH have shown that these compounds can significantly reduce epimerization during solid-phase peptide synthesis (SPPS), which is a common issue with histidine residues due to their susceptibility to racemization .

Comparison with Other Histidine Derivatives

Other histidine derivatives, such as Boc-D-His(Boc)-OH and Boc-D-His(Trt)-OH, also play roles in peptide synthesis. Boc-D-His(Boc)-OH is noted for its bis-protection, which offers additional stability to the histidine residue . Boc-D-His(Trt)-OH, on the other hand, uses a trityl group to protect the imidazole ring, providing an alternative approach to preventing unwanted side reactions .

CompoundMolecular FormulaMolecular Weight
Boc-D-His-OHC11H17N3O4255.270 g/mol
Boc-D-His(Boc)-OHC16H25N3O6355.386 g/mol
Boc-D-His(Trt)-OHC30H31N3O4497.6 g/mol
Product Name Boc-D-His-OH
Molecular Formula C11H17N3O4
Molecular Weight 255.27 g/mol
IUPAC Name (2R)-3-(1H-imidazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Standard InChI InChI=1S/C11H17N3O4/c1-11(2,3)18-10(17)14-8(9(15)16)4-7-5-12-6-13-7/h5-6,8H,4H2,1-3H3,(H,12,13)(H,14,17)(H,15,16)/t8-/m1/s1
Standard InChIKey AYMLQYFMYHISQO-MRVPVSSYSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@H](CC1=CN=CN1)C(=O)O
SMILES CC(C)(C)OC(=O)NC(CC1=CN=CN1)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(CC1=CN=CN1)C(=O)O
Synonyms Boc-D-His-OH;50654-94-9;N-A-BOC-D-HISTIDINE;(R)-2-((tert-Butoxycarbonyl)amino)-3-(1H-imidazol-4-yl)propanoicacid;Nalpha-Boc-D-histidine;ST077861;N|A-Boc-D-histidine;BOC-D-HISTIDINE;N-|A-Boc-D-histidine;AC1MC5LW;N-Alpha-boc-D-histidine;15119_ALDRICH;SCHEMBL1133305;15119_FLUKA;CTK8F8271;N(ALPHA)-BOC-D-HISTIDINE;AYMLQYFMYHISQO-MRVPVSSYSA-N;MolPort-003-926-658;MolPort-023-330-883;N-ALPHA-T-BOC-D-HISTIDINE;N-t-butoxycarbonyl-(D)-histidine;N-(tert-butoxycarbonyl)-D-histidine;MFCD00037851;ZINC35024357;AKOS015924147
PubChem Compound 2724761
Last Modified Aug 15 2023

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